(2-Chloro-3-fluoro-4-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-3-fluoro-4-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-3-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle large volumes of reactants and products efficiently. This method ensures high yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-fluoro-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
(2-Chloro-3-fluoro-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halogen atom.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Comparison: (2-Chloro-3-fluoro-4-methylphenyl)boronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H7BClFO2 |
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Molecular Weight |
188.39 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,11-12H,1H3 |
InChI Key |
SYSZLQSYONFGAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)Cl)(O)O |
Origin of Product |
United States |
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